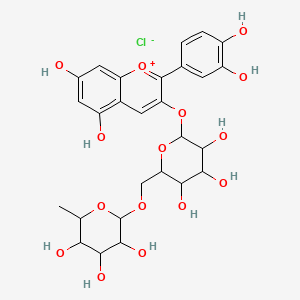Cyanidin 3-rutinoside (chloride);Cyanidin 3-O-rutinoside (chloride);Sambucin (chloride)
CAS No.:
Cat. No.: VC20423812
Molecular Formula: C27H31ClO15
Molecular Weight: 631.0 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C27H31ClO15 |
|---|---|
| Molecular Weight | 631.0 g/mol |
| IUPAC Name | 2-[[6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol;chloride |
| Standard InChI | InChI=1S/C27H30O15.ClH/c1-9-19(32)21(34)23(36)26(39-9)38-8-18-20(33)22(35)24(37)27(42-18)41-17-7-12-14(30)5-11(28)6-16(12)40-25(17)10-2-3-13(29)15(31)4-10;/h2-7,9,18-24,26-27,32-37H,8H2,1H3,(H3-,28,29,30,31);1H |
| Standard InChI Key | ADZHXBNWNZIHIX-UHFFFAOYSA-N |
| Canonical SMILES | CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C=C5)O)O)O)O)O)O)O)O)O)O.[Cl-] |
Introduction
Chemical Identity and Structural Characteristics of Cyanidin 3-O-Rutinoside Chloride
Molecular Composition and Synonyms
Cyanidin 3-O-rutinoside chloride belongs to the anthocyanin class of flavonoids, distinguished by its rutinoside (6-O-α-L-rhamnopyranosyl-β-D-glucopyranose) moiety attached to the cyanidin aglycone at the 3-O-position . Its systematic IUPAC name is 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl]oxymethyl]tetrahydro-2H-pyran-2-yl]oxy]chromenium chloride . Common synonyms include Sambucin chloride, Keracyanin chloride, and Cyanidin-3-O-rhamnoglucoside .
Table 1: Key Chemical Properties of C3R
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 630.979 g/mol | |
| Exact Mass | 630.135132 | |
| PSA (Polar Surface Area) | 252.36 Ų | |
| Storage Conditions | −20°C |
Structural Implications for Bioactivity
The bioactivity of C3R is closely tied to its structural features. The presence of multiple hydroxyl groups on the cyanidin core facilitates free radical scavenging, while the rutinoside moiety enhances solubility and interaction with biological targets . Comparative studies indicate that glycosylation at the 3-O-position reduces direct radical scavenging efficacy compared to aglycones but improves inhibitory effects on enzymes like pancreatic α-amylase . This dichotomy underscores the structure-activity balance in anthocyanin pharmacology.
Antioxidant and Antiglycation Mechanisms
Radical Scavenging and Oxidative DNA Protection
C3R demonstrates robust antioxidant activity by neutralizing reactive oxygen species (ROS) and chelating metal ions. In vitro assays reveal that C3R (1 mM) inhibits malonaldehyde formation in oxidized calf thymus DNA by 58%, outperforming vitamin C in certain oxidative stress models . This protective effect extends to plasmid DNA, where C3R (0.5–1 mM) prevents strand breakage induced by copper ions and methylglyoxal (MG) . Mechanistically, C3R reduces superoxide anion () and hydroxyl radical () generation by 40% and 20%, respectively, in MG-lysine glycation systems .
Inhibition of Advanced Glycation End-Products (AGEs)
Role in Carbohydrate Metabolism and Diabetes Management
Pancreatic α-Amylase Inhibition
C3R exhibits notable inhibitory effects on pancreatic α-amylase, a key enzyme in carbohydrate digestion. With an of 24.4 ± 0.1 μM, C3R outperforms monosaccharide derivatives like cyanidin-3-glucoside . Kinetic studies reveal non-competitive inhibition, suggesting binding to allosteric sites rather than the active cleft . Synergistic interactions with acarbose enhance this inhibition, proposing combinatorial therapies for postprandial hyperglycemia management.
Implications for Diabetic Complications
By concurrently targeting AGE formation and oxidative stress, C3R addresses multiple pathways in diabetic pathophysiology. In MG-induced models, C3R (1 mM) restores 85% of depleted protein thiols, preserving structural integrity of serum albumin . These effects, coupled with DNA protection, position C3R as a multifunctional agent against diabetic nephropathy and retinopathy.
Diuretic Activity and Renal Effects
Clinical Relevance
The diuretic and antioxidant synergy in C3R supports its traditional use in Canarian folk medicine for edema and hypertension. Further studies are warranted to elucidate receptor-level interactions and long-term renal safety.
Pharmacological Applications and Future Directions
Research Gaps and Opportunities
While in vitro and animal studies are promising, human clinical trials are absent. Future work should address bioavailability optimization, structure-activity relationships of analogs, and combinatorial regimens with existing antidiabetics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume